4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
Description
4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a Boc-protected pyrrolidine derivative featuring a 2-aminoethyl substituent at the C4 position and a carboxylic acid group at C2. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes . This compound is pivotal in peptide synthesis and medicinal chemistry, where its stereochemistry (typically 2S,4R or 2S,4S) and functional groups influence reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
4-(2-aminoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(4-5-13)6-9(14)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWPMCHBQRITJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803567-01-2 | |
| Record name | 4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves the protection of the amino group with a Boc group. One common method is to start with the corresponding pyrrolidine derivative and introduce the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can be more versatile compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of the free amine.
Scientific Research Applications
4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group serves as a protecting group for the amino function, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Substituent Variations at the C4 Position
The C4 substituent significantly impacts physicochemical properties and applications. Below is a comparative table of key analogs:
Key Observations :
- Hydrophobicity : The tert-butyldimethylsilyloxypropyl (tBDMS) and n-pentyl groups increase lipophilicity, making these analogs suitable for lipid-rich environments .
- Polarity: The methoxymethyl and 2-aminoethyl groups enhance water solubility, favoring aqueous-phase reactions .
- Electronic Effects : Fluorine substitution (C-F bond) alters electron density, affecting the carboxylic acid’s pKa and hydrogen-bonding capacity .
Stereochemical and Functional Group Comparisons
- Stereochemistry : The (2S,4R) configuration in compounds like 4-n-pentyl-Boc-pyrrolidine-2-carboxylic acid contrasts with the (2S,4S) isomer in fluorinated analogs. Stereochemistry dictates diastereoselectivity in synthesis and biological target interactions .
- Protective Groups: While Boc is common, analogs like (2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid () use Z-protection, which is stable under basic conditions but cleaved via hydrogenolysis .
Biological Activity
4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as Boc-DL-Pro-OH, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 1803567-01-2
- PubChem ID : 268472
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, which include a pyrrolidine ring and a carboxylic acid functional group. These characteristics contribute to its interactions with various biological targets.
Pharmacological Properties
-
Antibacterial Activity :
- Compounds with similar pyrrolidine structures have demonstrated antibacterial properties. For instance, pyrrole derivatives have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Antiviral Activity :
- Enzyme Inhibition :
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Receptors : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
- Modulation of Enzymatic Activity : By serving as an inhibitor or substrate for enzymes, it can alter metabolic pathways.
Case Studies
-
Synthesis and Biological Evaluation :
A study synthesized various pyrrolidine derivatives, including the tert-butoxycarbonyl protected forms, and evaluated their antibacterial activity. The results indicated that modifications in the side chains significantly influenced their potency against bacterial strains . -
In Vivo Studies :
In vivo studies have shown that compounds derived from this structure exhibit anti-inflammatory properties by modulating cytokine production in animal models .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
